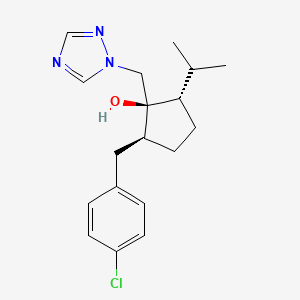
Ipconazole, (1R,2S,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic, broad-spectrum fungicide that inhibits the synthesis of sterols in fungi, which are essential components of fungal cell membranes . This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in agricultural pest management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ipconazole, ct- involves several steps, starting with the preparation of the key intermediate, 2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. This intermediate is synthesized through a series of reactions including alkylation, cyclization, and triazole ring formation . The reaction conditions typically involve the use of solvents such as acetonitrile and methanol, and catalysts like formic acid .
Industrial Production Methods
Industrial production of Ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product . The production process is designed to be efficient and cost-effective, with minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ipconazole, ct- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Ipconazole, ct- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products Formed
The major products formed from the reactions of Ipconazole, ct- include various derivatives of the parent compound, which may have enhanced or modified biological activity . These derivatives are often used in further research and development to explore new applications and improve the efficacy of the fungicide.
Wissenschaftliche Forschungsanwendungen
Ipconazole, ct- has a wide range of scientific research applications, including:
Wirkmechanismus
Ipconazole, ct- exerts its effects by inhibiting the synthesis of sterols in fungi, which are essential components of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets of Ipconazole, ct- include enzymes involved in the sterol biosynthesis pathway, such as 14-α demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a key component of the fungal cell membrane .
Vergleich Mit ähnlichen Verbindungen
Ipconazole, ct- is structurally similar to other triazole fungicides, such as tebuconazole, propiconazole, and difenoconazole . it has several unique features that set it apart:
Systemic Action: It is absorbed by the plant and translocated to all parts, providing comprehensive protection against fungal infections.
Environmental Impact: Ipconazole, ct- has a relatively low environmental impact compared to other fungicides, making it a more sustainable option for crop protection.
Similar Compounds
- Tebuconazole
- Propiconazole
- Difenoconazole
These compounds share similar mechanisms of action and are used in similar applications, but each has unique properties that make them suitable for specific uses .
Eigenschaften
CAS-Nummer |
127307-68-0 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1 |
InChI-Schlüssel |
QTYCMDBMOLSEAM-RYQLBKOJSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



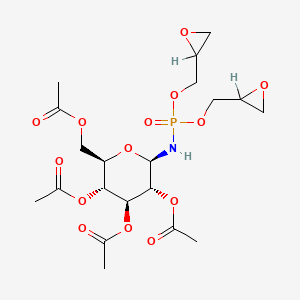
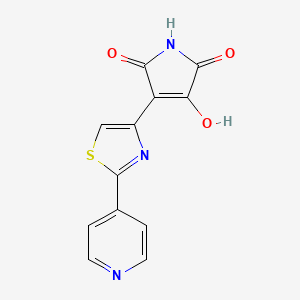
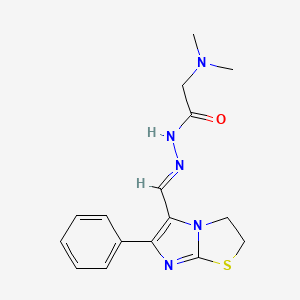
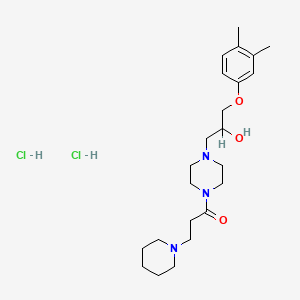
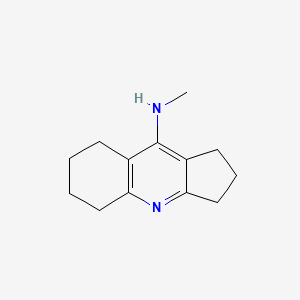

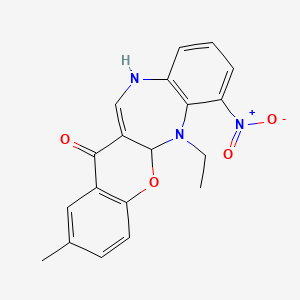
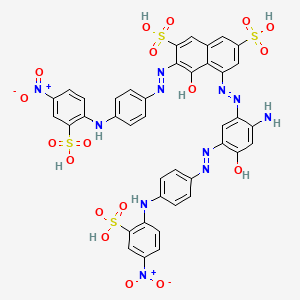
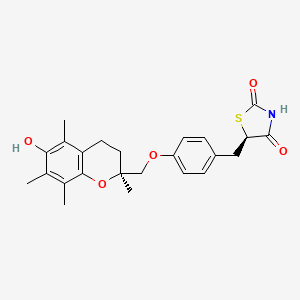

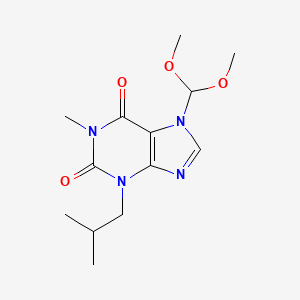
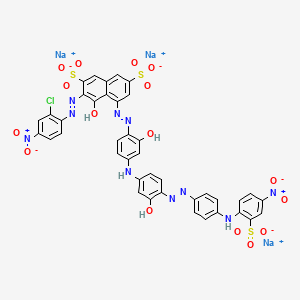
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
